molecular formula C12H10ClN5O2S B12157365 5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide

5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide

Cat. No.: B12157365
M. Wt: 323.76 g/mol
InChI Key: KCYMBPZAYRFQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and a pyridin-4-ylcarbonyl group, along with a carbohydrazide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.

    Attachment of the Pyridin-4-ylcarbonyl Group: This step involves acylation using pyridine-4-carbonyl chloride in the presence of a base like triethylamine.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridin-4-ylcarbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, the compound may exhibit interesting activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, it could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core and the carbohydrazide moiety might play crucial roles in binding to these targets, while the other substituents could influence its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carbohydrazide: Lacks the pyridin-4-ylcarbonyl group.

    2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide: Lacks the chloro group.

    5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine: Lacks the carbohydrazide moiety.

Uniqueness

The presence of all these functional groups in 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide makes it unique. Each group contributes to its chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10ClN5O2S

Molecular Weight

323.76 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N'-(pyridine-4-carbonyl)pyrimidine-4-carbohydrazide

InChI

InChI=1S/C12H10ClN5O2S/c1-21-12-15-6-8(13)9(16-12)11(20)18-17-10(19)7-2-4-14-5-3-7/h2-6H,1H3,(H,17,19)(H,18,20)

InChI Key

KCYMBPZAYRFQFE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.